
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a triazole ring, and a difluorophenyl group. These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes an oxadiazole ring and a triazole ring, both of which are heterocyclic compounds (rings that contain atoms other than carbon). These rings, along with the attached phenyl groups, could potentially have interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bromine on the bromophenyl group, for example, might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Characterization
The compound under discussion is related to families of chemicals that have been synthesized and characterized for various properties and applications. For instance, the synthesis of similar triazol derivatives has been reported, where the compounds were characterized using spectroscopic methods such as NMR, IR, and Mass spectroscopy. These compounds are investigated for their potential in antimicrobial activities against various bacterial and fungal strains. The structural characterization and synthesis pathways provide insights into the potential chemical behavior and reactivity of these compounds (Kaneria et al., 2016).
Antimicrobial Activities
Derivatives similar to the compound have been extensively studied for their antimicrobial properties. Research demonstrates that certain triazole and oxadiazole derivatives exhibit significant antimicrobial activities. These activities are assessed through various antimicrobial assays against a spectrum of bacterial and fungal pathogens, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007; Bayrak et al., 2009).
Molecular Rearrangements and Synthetic Applications
The photochemistry of oxadiazoles, closely related to the target compound, reveals interesting molecular rearrangements under the influence of nitrogen nucleophiles, leading to the formation of triazoles and other heterocycles. These findings are crucial for understanding the photostability and photoinduced reactivity of such compounds, which could be leveraged in designing light-responsive materials or in synthetic chemistry (Buscemi, Vivona, & Caronna, 1996).
Reaction Kinetics and Solvent Effects
The reactivity of similar compounds in room-temperature ionic liquids (RTILs) has been studied, showing that RTILs can significantly affect the kinetics of rearrangements involving heterocycles. These studies not only provide insights into the solvent effects on chemical reactivity but also highlight the potential of RTILs as alternative solvents for conducting reactions with environmental and operational advantages (D’Anna, Frenna, Noto, Pace, & Spinelli, 2005).
Electroluminescent and Conductive Properties
Research into polymers containing triazole units has demonstrated their electroluminescent and conductive properties, suggesting applications in the development of electronic and optoelectronic devices. Such materials show promise for use in light-emitting diodes (LEDs) and other electronic applications, where the unique properties of the triazole ring can contribute to the performance and efficiency of the devices (Huang et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N6O/c17-9-3-1-8(2-4-9)15-21-16(26-23-15)13-14(20)25(24-22-13)12-6-5-10(18)7-11(12)19/h1-7H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKMEPRKZYZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

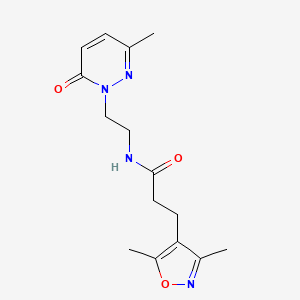
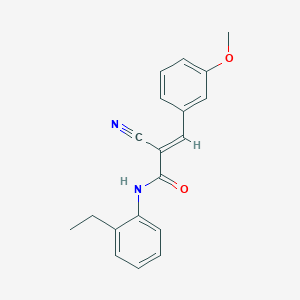
![N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2967725.png)
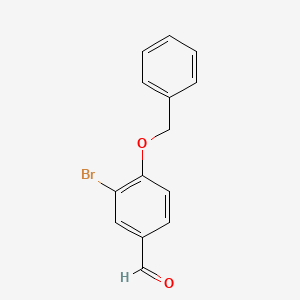
![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)
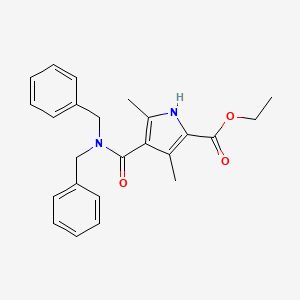
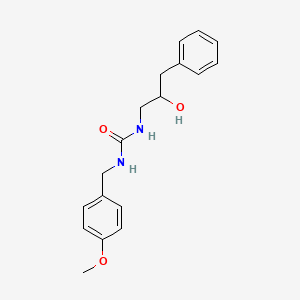
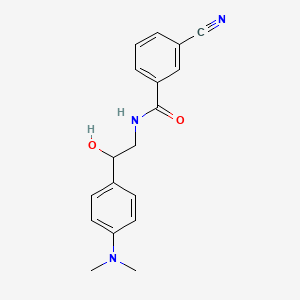
![5,6-dimethyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2967735.png)
![Methyl 2-((4-butyl-5-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)methyl)thiophene-3-carboxylate](/img/structure/B2967736.png)
![(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2967737.png)
![Benzotriazol-1-yl-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2967738.png)
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)
